molecular formula C5H10O2 B035502 Methyl isobutyrate CAS No. 106989-11-1

Methyl isobutyrate

Cat. No. B035502
M. Wt: 102.13 g/mol
InChI Key: BHIWKHZACMWKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410723

Procedure details

The procedure of Example III was repeated except that the feed of methyl isobutyrate; oxygen; nitrogen was in the mole ratio of 13.74:5.75:81.5 and a conversion of 53.3% of methyl isobutyrate was obtained with selectivity of 39.4% to methyl methacrylate and 17.2 to methacrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[CH:2]([CH3:4])[CH3:3].O=O>>[C:1]([O:6][CH3:7])(=[O:5])[CH:2]([CH3:4])[CH3:3].[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.3%
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.